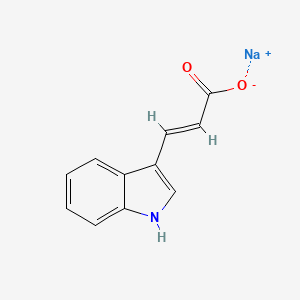

Sodium 3-(1H-indol-3-yl)acrylate

Description

Overview of Indole (B1671886) Derivatives in Contemporary Organic and Medicinal Chemistry

The indole nucleus, a bicyclic aromatic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged scaffold in medicinal chemistry. nih.govsigmaaldrich.com This structural motif is present in a vast array of naturally occurring and synthetic molecules with significant biological activities. quora.comnih.gov Prominent examples include the essential amino acid tryptophan, the neurotransmitter serotonin (B10506), and the hormone melatonin. nih.gov

In drug discovery, indole derivatives have been developed as potent agents for a multitude of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral therapies. sigmaaldrich.comyoutube.comrsc.org The versatility of the indole ring allows it to interact with a wide range of biological targets, such as enzymes and receptors, making it a focal point for the design of novel therapeutic agents. rsc.orgresearchgate.net Researchers continue to explore new synthetic methods to access diverse indole derivatives and to investigate their structure-activity relationships to optimize their pharmacological profiles. sigmaaldrich.comyoutube.com

Significance of Acrylate (B77674) Moieties in Advanced Synthetic Methodologies and Polymer Science

Acrylate moieties, which are esters or salts of acrylic acid, are highly valuable building blocks in organic synthesis and polymer science. medchemexpress.com Their defining feature is an α,β-unsaturated carbonyl group, which renders them susceptible to a variety of chemical transformations, most notably conjugate additions and cycloadditions. In recent years, acrylates have been employed in sophisticated synthetic strategies, including cross-metathesis reactions, to construct complex molecular architectures. targetmol.com

The primary importance of acrylates, however, lies in their ability to undergo radical polymerization. This process allows for the production of a wide range of polyacrylates, which are plastics known for their transparency, elasticity, and resistance to breakage. openstax.org These polymers have found widespread use in numerous applications, from coatings and adhesives to superabsorbent materials and cosmetics. medchemexpress.comopenstax.org The development of bio-based acrylates is also an intensive area of research, driven by the need for sustainable alternatives to petrochemical-derived polymers. medchemexpress.com

Role of Sodium Counterions in Modulating Chemical Behavior and Bioavailability of Organic Compounds

The conversion of a parent organic acid into its sodium salt is a common and effective strategy in pharmaceutical and chemical sciences to alter its physicochemical properties. libretexts.orglibretexts.org One of the most significant changes is the dramatic increase in aqueous solubility. openstax.org Carboxylic acids with long carbon chains are often sparingly soluble in water, but their corresponding sodium carboxylate salts are typically much more soluble due to their ionic nature. openstax.orglibretexts.orglibretexts.org

This enhanced solubility can have profound implications for a compound's biological availability. For a substance to be absorbed in a biological system, it often needs to be dissolved in an aqueous medium. Therefore, converting a poorly soluble acidic compound into its sodium salt can improve its dissolution rate and, consequently, its absorption and bioavailability. alkalisci.com Beyond solubility, salt formation also modifies other properties such as melting point, stability, and crystallinity, which are critical considerations in drug development and material science. libretexts.orgalkalisci.com

Historical Trajectories and Evolution of Research on Indole-Acrylate Architectures

Research into molecules combining indole and acrylate functionalities has evolved from the study of naturally occurring metabolites to the rational design of synthetic agents with specific biological targets. The parent acid, 3-indoleacrylic acid, is a known microbial metabolite of tryptophan. nih.govresearchgate.net Early interest was often in its role in biological pathways.

More recently, research has shifted towards synthesizing novel indole-acrylate derivatives to explore their therapeutic potential. rsc.org Studies have demonstrated that compounds with this architecture can possess anticancer and antimicrobial properties. rsc.org Synthetic chemists have developed various methods to create these structures, often utilizing reactions like the Knoevenagel or Perkin condensation, or more modern catalytic approaches. rsc.orgmdpi.com This evolution reflects a broader trend in medicinal chemistry, where natural product scaffolds are used as inspiration for the development of new, more potent, and selective drugs.

Current State of Knowledge and Unaddressed Research Questions Pertaining to Sodium 3-(1H-indol-3-yl)acrylate

The current body of scientific literature contains a significant amount of information on the parent compound, 3-indoleacrylic acid, but specific research on its sodium salt, this compound, is notably scarce. While the existence of the sodium salt is acknowledged, dedicated studies on its synthesis, characterization, and activity are not widely reported. nih.gov

The "known" information about the sodium salt is therefore largely inferred from the properties of its parent acid and the general principles of sodium carboxylates. For instance, it is expected to be significantly more water-soluble than 3-indoleacrylic acid. openstax.orglibretexts.org The biological activities of 3-indoleacrylic acid, such as its anti-inflammatory effects and its ability to enhance intestinal epithelial barrier function, provide a strong rationale for investigating its sodium salt. nih.govresearchgate.nettargetmol.com

This gap in the literature gives rise to several key unaddressed research questions:

What is the most efficient and scalable method for the synthesis and purification of this compound?

What are the specific physicochemical properties (e.g., solubility, melting point, hygroscopicity, crystal structure) of the sodium salt, and how do they compare quantitatively with the parent acid?

Does the sodium salt exhibit enhanced biological activity, stability, or bioavailability compared to 3-indoleacrylic acid in relevant biological models?

Could the sodium salt form be a more suitable candidate for formulation and development in therapeutic or biotechnological applications due to its improved physical properties?

Addressing these questions through targeted research would provide a comprehensive understanding of this specific chemical entity and could unlock its potential for practical applications.

Data Tables

Table 1: Physicochemical Property Comparison

This table compares the known experimental properties of the parent acid with the generally expected properties of its sodium salt, based on established chemical principles.

| Property | 3-(1H-indol-3-yl)acrylic Acid | This compound (Expected) |

| Molecular Formula | C₁₁H₉NO₂ | C₁₁H₈NNaO₂ |

| Molecular Weight | 187.19 g/mol nih.gov | 209.17 g/mol |

| Appearance | Solid nih.gov | Crystalline Solid libretexts.org |

| Melting Point | 180 - 186 °C nih.gov | Higher than the parent acid libretexts.org |

| Water Solubility | Low | High openstax.orglibretexts.org |

| Acidity (pKa) | Acidic (weak acid) libretexts.org | Basic (conjugate base of a weak acid) |

Table 2: Summary of Key Research Findings for 3-(1H-indol-3-yl)acrylic Acid

This table summarizes significant research findings for the parent acid, providing context for the potential utility of its sodium salt.

| Research Area | Key Finding | Significance |

| Microbiology / Gut Health | Produced by commensal Peptostreptococcus species from tryptophan. nih.govresearchgate.net | Establishes it as a naturally occurring metabolite in the human gut microbiome. |

| Immunology | Suppresses inflammation and mitigates inflammatory responses in immune cells. nih.govresearchgate.net | Highlights potential as an anti-inflammatory agent for conditions like IBD. |

| Cell Biology | Promotes intestinal epithelial barrier function. nih.govresearchgate.net | Suggests a role in maintaining gut integrity and preventing "leaky gut." |

| Algology | Acts as a high-efficiency antialgal agent against certain species by inducing ROS. medchemexpress.com | Indicates potential applications in controlling harmful algal blooms. |

| Molecular Biology | Used for the induction of gene transcription in systems with the trpE promoter. sigmaaldrich.comsigmaaldrich.com | Demonstrates its utility as a tool in genetic engineering and research. |

Properties

IUPAC Name |

sodium;(E)-3-(1H-indol-3-yl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2.Na/c13-11(14)6-5-8-7-12-10-4-2-1-3-9(8)10;/h1-7,12H,(H,13,14);/q;+1/p-1/b6-5+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVUGOFHDOUJAQL-IPZCTEOASA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C=CC(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)/C=C/C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8NNaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Sodium 3 1h Indol 3 Yl Acrylate and Congeneric Analogs

Precursor Synthesis and Strategic Functionalization for Indole (B1671886) and Acrylate (B77674) Building Blocks

The construction of Sodium 3-(1H-indol-3-yl)acrylate fundamentally relies on the strategic combination of an indole core and an acrylate side chain. The synthesis of the necessary precursors involves well-established and innovative organic transformations.

The indole building block itself can be synthesized through various classic named reactions, including the Fischer, Bischler-Möhlau, and Larock syntheses. mdpi.combeilstein-journals.org Modern approaches often focus on transition-metal-catalyzed methods to construct the indole nucleus, which can offer milder conditions and broader substrate scope. mdpi.comresearchgate.net Once the indole core is obtained, strategic functionalization is required to introduce reactivity at the C3 position, which is the most nucleophilic and common site for electrophilic substitution. rsc.org A common precursor for many C3-substituted indoles is indole-3-carboxaldehyde (B46971), which can be prepared via the Vilsmeier-Haack reaction from indole.

For the acrylate portion, the key precursor is often a molecule containing an activated methylene (B1212753) group, such as malonic acid or its esters, which can participate in condensation reactions. Alternatively, acrylic acid or its esters can be directly coupled with a functionalized indole. sioc-journal.cn

Direct Synthetic Pathways to this compound

The direct synthesis of 3-(1H-indol-3-yl)acrylic acid, the immediate precursor to its sodium salt, is most commonly achieved through the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of indole-3-carboxaldehyde with an active methylene compound like malonic acid, followed by decarboxylation. The resulting (E)-3-(1H-indol-3-yl)acrylic acid can then be converted to this compound by treatment with a suitable sodium base, such as sodium hydroxide (B78521) or sodium methoxide. mdpi.com

Another significant pathway involves the direct coupling of indole with an acrylate derivative, often facilitated by a transition metal catalyst.

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and the formation of the C-C bond between the indole ring and the acrylate side chain is no exception. mdpi.comrsc.org The Mizoroki-Heck reaction, or simply the Heck reaction, is a powerful tool for the alkenylation of aryl halides and related compounds. mdpi.com

In this context, a 3-haloindole (e.g., 3-iodoindole) can be coupled with an acrylate ester (such as methyl acrylate or tert-butyl acrylate) in the presence of a palladium catalyst. mdpi.comrsc.org The catalyst, typically a Pd(0) species generated in situ from a precursor like Palladium(II) acetate (B1210297) (Pd(OAc)₂), facilitates the oxidative addition to the C-I bond, followed by migratory insertion of the acrylate and subsequent β-hydride elimination to yield the desired 3-alkenylated indole. researchgate.netnih.gov The final step involves hydrolysis of the ester to the carboxylic acid, followed by salt formation.

More advanced methods involve the direct oxidative C-H alkenylation of indole itself, bypassing the need for a pre-functionalized haloindole. rsc.org These reactions use a Pd(II) catalyst and an oxidant to enable the direct coupling of the C3-H bond of indole with an acrylate. rsc.org

| Catalyst System | Indole Substrate | Acrylate Partner | Solvent | Conditions | Yield | Reference |

| Pd(OAc)₂, NaHCO₃ | N-SEM-3-iodoindazole | Methyl 2-acetamidoacrylate | DMF | 125°C, 2h | 23-54% | researchgate.net |

| PdCl₂(CH₃CN)₂, Cu(OAc)₂ | N-methylindole | tert-butyl acrylate | DMF | 70°C, 1 atm O₂ | - | rsc.org |

| Pd(OAc)₂ | 2-Alkynyl Arylazides | Acrylic Acids | - | Mild conditions | Good | sioc-journal.cn |

Table 1: Examples of Transition Metal-Catalyzed Synthesis of Indole Acrylate Derivatives.

While transition metals offer high efficiency, catalyst-free methods are gaining traction due to their environmental and economic benefits. acs.org For the synthesis of indole-3-acrylic acid derivatives, Knoevenagel condensation can be performed under catalyst-free conditions, often utilizing green solvents like water or ethanol (B145695) and microwave irradiation to accelerate the reaction. researchgate.net

Mechanistic Insights: The Knoevenagel condensation mechanism typically involves the deprotonation of the active methylene compound (e.g., malonic acid) by a base to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of indole-3-carboxaldehyde. The resulting adduct undergoes dehydration to form the α,β-unsaturated dicarboxylic acid, which readily loses carbon dioxide (decarboxylation) upon heating to yield the final 3-(1H-indol-3-yl)acrylic acid product. mdpi.com

The mechanism of the Heck reaction is a well-studied catalytic cycle involving Pd(0) and Pd(II) intermediates. It begins with the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the alkene (acrylate). A migratory insertion step forms a new carbon-carbon bond. Finally, β-hydride elimination regenerates the double bond in the product and produces a palladium-hydride species, which, after reductive elimination, regenerates the Pd(0) catalyst. mdpi.com Mechanistic studies, including DFT calculations, have been employed to understand the regioselectivity of these reactions. rsc.org

Strategies for Regioselective and Stereoselective Synthesis of Related Derivatives

Regioselectivity is a crucial aspect of indole functionalization. The inherent electronic properties of the indole ring favor electrophilic attack at the C3 position, making the synthesis of 3-substituted derivatives like 3-(1H-indol-3-yl)acrylate relatively straightforward. rsc.orgnih.gov However, achieving functionalization at other positions (C2, C4-C7) often requires specific directing groups or tailored catalytic systems. rsc.orgresearchgate.net For instance, N-protecting groups can influence the site of metalation or C-H activation. researchgate.net The Larock indole synthesis, catalyzed by NHC-palladium complexes, has been shown to be highly regioselective for producing 2,3-disubstituted indoles. rsc.org

Stereoselectivity in the synthesis of 3-(1H-indol-3-yl)acrylate pertains to the geometry of the newly formed double bond. The Knoevenagel condensation and Heck reactions typically yield the more thermodynamically stable trans or (E)-isomer as the major product. nih.govnih.gov Achieving high stereoselectivity for the less stable cis or (Z)-isomer is more challenging and may require specific catalysts or reaction conditions. Asymmetric functionalization strategies, employing either metal or organocatalysts, have been developed for the enantioselective synthesis of various indole derivatives. nih.gov

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

Optimizing reaction conditions is key to maximizing the yield and purity of the desired product. researchgate.net For transition metal-catalyzed reactions, critical parameters include the choice of catalyst and ligand, the solvent, the base, and the reaction temperature. For example, in the Heck reaction, the combination of an inorganic base (like sodium carbonate) and an organic base (like triethylamine) can enhance the reaction rate and promote catalyst recycling. nih.gov The ligand choice can dramatically influence regioselectivity, as seen in Pd-catalyzed C-H alkenylation where different ligands can switch the reaction outcome between C2 and C3 functionalization. rsc.org

| Parameter | Variation | Effect | Reference |

| Catalyst | Y(OTf)₃ vs. other metal triflates | Yttrium triflate showed the best activity for 3-acylation. | nih.gov |

| Solvent | [BMI]BF₄ (ionic liquid) vs. conventional solvents | Ionic liquid allowed for rapid reaction under microwave irradiation. | nih.gov |

| Temperature | Room temperature vs. 0°C | Increasing temperature raised efficiency without reducing yield in certain bis(indolyl)methane syntheses. | researchgate.net |

| Base | Mixed organic/inorganic bases | Enhanced reaction rate and palladium redeposition in Heck reactions. | nih.gov |

Table 2: Optimization of Reaction Parameters for Indole Functionalization.

Microwave irradiation has emerged as a powerful tool to accelerate reactions, often leading to higher yields in shorter times, as demonstrated in the Friedel-Crafts acylation of indoles. nih.govnih.gov

Development of Sustainable and Environmentally Benign Synthetic Protocols

Modern synthetic chemistry places a strong emphasis on green and sustainable practices. beilstein-journals.org This includes the use of non-toxic solvents (like water or ethanol), catalyst-free conditions, energy-efficient methods like microwave synthesis, and designing reactions with high atom economy. researchgate.nettandfonline.comrug.nl

For the synthesis of indole derivatives, several green approaches have been developed. rsc.orgresearchgate.net Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are inherently sustainable by reducing the number of synthetic steps and minimizing waste. acs.orgrug.nl Catalyst-free Knoevenagel condensations in aqueous media represent a green route to indole-acrylonitrile hybrids and related compounds. researchgate.net The development of reusable catalysts, such as yttrium triflate in an ionic liquid which can be recycled multiple times, also contributes to more sustainable synthetic protocols. nih.govnih.gov

Biocatalytic Approaches and Enzymatic Transformations in Indole-Acrylate Synthesis

The pursuit of sustainable and efficient chemical synthesis has led to a growing interest in biocatalytic methods. These approaches, utilizing whole microorganisms or isolated enzymes, offer high selectivity, mild reaction conditions, and a reduced environmental footprint compared to traditional chemical syntheses. For the production of this compound and its congeneric analogs, both whole-cell biocatalysis and specific enzymatic transformations have been explored, primarily leveraging the metabolic pathways of tryptophan.

Enzymatic Synthesis via Ammonia-Lyases

A direct enzymatic route to 3-(1H-indol-3-yl)acrylic acid, the precursor to its sodium salt, involves the non-oxidative deamination of L-tryptophan. This reaction is catalyzed by L-tryptophan ammonia-lyase (TAL), an enzyme that directly converts L-tryptophan into indole-3-acrylic acid and ammonia. researchgate.net

Researchers have successfully isolated and characterized a TAL from the phototrophic purple non-sulfur bacterium Rubrivivax benzoatilyticus JA2. researchgate.net This enzyme, a heterotetramer, demonstrates high specificity and activity for this conversion. The optimal conditions and kinetic parameters for this enzymatic transformation have been determined, providing a solid foundation for developing a cell-free biocatalytic process.

Table 1: Characteristics of L-Tryptophan Ammonia Lyase from Rubrivivax benzoatilyticus JA2 researchgate.net

| Parameter | Value |

|---|---|

| Optimal pH | 7.5 |

| Optimal Temperature | 35°C |

| Michaelis Constant (Km) for L-Tryptophan | 40.4 ± 23.1 nM |

| Maximum Reaction Velocity (Vmax) | 0.964 ± 0.2046 s-1 |

Another related class of enzymes, phenylalanine ammonia-lyases (PALs), which catalyze the reversible deamination of phenylalanine to cinnamic acid, have been extensively studied and engineered. nih.govnih.gov While wild-type PALs typically exhibit low activity towards tryptophan, protein engineering and directed evolution strategies could potentially enhance their substrate specificity to efficiently produce indole-3-acrylic acid and its analogs. This approach is promising for creating a broader range of substituted indole-acrylates. nih.gov

Furthermore, the enzyme tryptophan indole-lyase (also known as tryptophanase) is known to catalyze the reversible breakdown of L-tryptophan into indole, pyruvate (B1213749), and ammonia. osti.govnih.govnih.gov While the equilibrium of this reaction typically favors tryptophan degradation, under high concentrations of pyruvate and ammonia, the synthesis of tryptophan and its analogs (e.g., 5-hydroxytryptophan) from indole derivatives is possible. nih.govnih.gov This reversible mechanism, which proceeds through an enzyme-bound α-aminoacrylate intermediate, highlights the potential for manipulating reaction conditions to favor the synthesis of tryptophan analogs that could serve as precursors for congeneric indole-acrylates. nih.gov

Whole-Cell Biocatalysis

An alternative to using isolated enzymes is the use of whole microbial cells, which can harness complete metabolic pathways for the desired transformation. This approach can be more cost-effective as it eliminates the need for enzyme purification.

Commensal gut bacteria, particularly certain species of Peptostreptococcus, have been identified as producers of indole-3-acrylic acid (IA) from dietary tryptophan. nih.gov For instance, Peptostreptococcus russellii utilizes a specific gene cluster, the phenyllactate dehydratase gene cluster (fldAIBC), to metabolize tryptophan into IA. nih.gov This discovery opens the door for developing whole-cell biocatalytic systems using these or genetically engineered microorganisms for the production of indole-3-acrylic acid.

Table 2: Biocatalytic Production of Indole-3-Acrylic Acid by Gut Microbiota

| Microorganism | Key Gene Cluster | Substrate | Product | Reference |

|---|---|---|---|---|

| Peptostreptococcus russellii | phenyllactate dehydratase (fldAIBC) | L-Tryptophan | Indole-3-acrylic acid | nih.gov |

Synthesis of Congeneric Analogs

The biocatalytic synthesis of congeneric analogs of this compound can be achieved by utilizing enzymes with broad substrate specificity or by employing engineered enzymes.

The enzymes IacA and IacE, involved in the degradation pathway of indole-3-acetic acid in Caballeronia glathei, have been shown to convert a range of 3-substituted indole derivatives. nih.gov Notably, they can transform biologically active compounds like indole-3-propionic acid and indole-3-butyric acid into their corresponding 2-oxindole derivatives. nih.gov While this represents a different class of compound, it demonstrates the potential of these enzymes to act on various indole-based substrates, which could be exploited for creating a library of indole-acrylate analogs through carefully designed biocatalytic cascades.

The engineering of PALs, as mentioned earlier, is a particularly attractive strategy. By modifying the active site of PALs, it is possible to broaden their substrate scope to accept various substituted phenylalanines and other arylalanines. nih.gov This principle could be applied to tryptophan ammonia-lyases to accept substituted tryptophans, leading to the direct enzymatic synthesis of a diverse range of substituted indole-3-acrylic acids.

Chemical Reactivity and Transformation of Sodium 3 1h Indol 3 Yl Acrylate

Reactions at the Indole (B1671886) Nitrogen: Acidity, Alkylation, and Acylation Chemistry

The nitrogen atom in the indole ring of sodium 3-(1H-indol-3-yl)acrylate exhibits acidic properties and can readily undergo deprotonation in the presence of a suitable base. researchgate.net This generates a nucleophilic indolide anion, which is a key intermediate for subsequent alkylation and acylation reactions.

Acidity: The N-H proton of the indole moiety is weakly acidic. bhu.ac.in Strong bases like sodium hydride or sodamide in an appropriate solvent can deprotonate the nitrogen, forming the corresponding sodium indolide. bhu.ac.in This deprotonation is a crucial first step for many N-functionalization reactions.

Alkylation: The resulting indolide anion can react with various electrophiles, such as alkyl halides, to yield N-alkylated derivatives. For instance, reaction with methyl iodide would produce sodium 3-(1-methyl-1H-indol-3-yl)acrylate. The regioselectivity of alkylation (N- vs. C-alkylation) can be influenced by the reaction conditions, including the solvent, base, and the nature of the alkylating agent. researchgate.net While N-alkylation is often favored, C3-alkylation can also occur under certain conditions. bhu.ac.in The use of phase-transfer catalysts has been shown to promote N-alkylation of indoles with α,β-unsaturated compounds. researchgate.net

Acylation: Similarly, the indolide anion can be acylated using acylating agents like acyl chlorides or anhydrides. This reaction leads to the formation of N-acylindole derivatives. For example, treatment with acetyl chloride would yield sodium 3-(1-acetyl-1H-indol-3-yl)acrylate. Friedel-Crafts acylation conditions can also be employed, often leading to acylation at the C3 position if the nitrogen is protected. researchgate.netmasterorganicchemistry.com A general method for the selective acylation of indoles at the 3-position utilizes dialkylaluminum chloride as a catalyst. organic-chemistry.org

Reactivity of the Acrylate (B77674) α,β-Unsaturated System: Nucleophilic Additions (e.g., Michael Reactions)

The acrylate moiety in this compound is an α,β-unsaturated system, making it susceptible to conjugate addition reactions, most notably the Michael addition. wikipedia.org In this reaction, a nucleophile (Michael donor) adds to the β-carbon of the acrylate system.

Indole itself can act as a Michael donor, reacting with α,β-unsaturated ketones, nitriles, and nitro compounds under acidic conditions to give 3-substituted products. bhu.ac.innih.gov The Michael addition of indoles to α,β-unsaturated ketones can be efficiently catalyzed by a Brønsted acid ionic liquid, leading to the formation of β-indolylketones. nih.gov Various catalysts, including iodine, have been shown to promote the Michael addition of indoles to α,β-unsaturated compounds. nih.gov

It's important to note that while the acrylate part of the molecule is a Michael acceptor, the indole ring itself can act as a Michael donor in reactions with other activated alkenes. bhu.ac.innih.gov The regioselectivity of such reactions (C3 vs. N-addition) is influenced by the catalyst and reaction conditions. researchgate.net

Electrophilic and Nucleophilic Substitution Reactions on the Indole Ring System

The indole ring is an electron-rich aromatic system and is highly reactive towards electrophilic substitution, with the C3 position being the most favored site of attack. bhu.ac.inquimicaorganica.orgpearson.com However, since the C3 position in this compound is already substituted, electrophilic attack will preferentially occur at other positions of the indole ring.

Electrophilic Substitution: If the C3 position is occupied, electrophilic substitution typically occurs at the C2 position, and if both C2 and C3 are substituted, the electrophile attacks the C6 position in the benzene (B151609) ring. bhu.ac.in Common electrophilic substitution reactions for indoles include:

Nitration: Can be achieved using reagents like nitric acid in acetic anhydride. quimicaorganica.org

Halogenation: Can be performed with dilute halogens or reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS). quimicaorganica.org

Sulfonation: Typically carried out with a sulfur trioxide-pyridine complex to avoid polymerization. quimicaorganica.org

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups onto the indole ring, usually at the C3-position, but can be directed to other positions if C3 is blocked. masterorganicchemistry.comnih.gov Lewis acids like aluminum chloride are common catalysts. researchgate.netmasterorganicchemistry.comorganic-chemistry.org

Nucleophilic Substitution: Nucleophilic substitution on the indole ring itself is less common due to its electron-rich nature. However, under specific conditions, particularly with a leaving group at the 1-position (indole nitrogen), nucleophilic substitution can occur. researchgate.netcore.ac.ukclockss.org For instance, 1-hydroxyindoles can undergo nucleophilic substitution at the nitrogen atom. researchgate.netclockss.org Additionally, the introduction of strong electron-withdrawing groups on the indole ring can facilitate nucleophilic aromatic substitution.

Photochemical and Thermal Transformations of the Indole-Acrylate Scaffold

The indole-acrylate scaffold can undergo various transformations upon exposure to light or heat.

Photochemical Transformations: The indole ring is known to be photoactive. Upon UV irradiation, indole can undergo photoinduced hydrogen-atom transfer from the nitrogen to the C3 position, forming a 3H-tautomer. nih.govresearchgate.net Photodissociation of indole can also lead to the elimination of a hydrogen atom. researchgate.net For molecules containing an acrylate group, photoinduced cis-trans isomerization of the double bond is a common process. researchgate.netrsc.org Femtosecond dynamics studies on ethyl 3-(1H-indol-3-yl)acrylate have investigated this photoinduced isomerization. researchgate.net Furthermore, photochemical methods have been developed for the direct C-H alkylation of indoles. nih.gov

Thermal Transformations: The thermal stability and curing behavior of acrylate photopolymers are important considerations. researchgate.net At elevated temperatures, decomposition can occur. The specific thermal transformations of this compound would depend on the conditions, but could involve decarboxylation, polymerization of the acrylate moiety, or other rearrangements.

Hydrolysis, Esterification, and Amidation Reactions Involving the Carboxylate Moiety

The carboxylate group of this compound can participate in several key reactions.

Hydrolysis: As the sodium salt of a carboxylic acid, it is already in its hydrolyzed form. The corresponding carboxylic acid, 3-(1H-indol-3-yl)acrylic acid, can be obtained by acidification.

Esterification: The parent carboxylic acid, 3-(1H-indol-3-yl)acrylic acid, can be converted to its esters through reaction with an alcohol in the presence of an acid catalyst. researchgate.net For example, reaction with methanol (B129727) would yield methyl 3-(1H-indol-3-yl)acrylate. nih.gov

Amidation: The carboxylic acid can also be converted to amides by reaction with an amine, often activated by a coupling agent. This would lead to the formation of N-substituted 3-(1H-indol-3-yl)acrylamides. The synthesis of hydrophobically functionalized poly(acrylic acid) via amidation has been reported. mdpi.com

Chelation and Coordination Chemistry with Metal Centers

The presence of multiple heteroatoms (nitrogen and oxygen) and the π-system of the indole ring allows this compound to act as a ligand in coordination chemistry, forming complexes with various metal centers.

The carboxylate group is a classic coordinating group for metal ions. Additionally, the indole nitrogen can coordinate to metal centers. The coordination can involve the formation of chelate rings, which enhances the stability of the complex. nih.gov For example, palladium(II) and platinum(II) can form complexes with tryptophan, a related indole-containing amino acid, where coordination occurs through the amine nitrogen and the carboxylate oxygen. researchgate.net The indole C3 position can also be involved in coordination to metal fragments like [Pd(en)]2+. researchgate.net The specific coordination mode will depend on the metal ion, its oxidation state, and the reaction conditions.

The coordination chemistry of indoles is also relevant in catalysis. For instance, palladium-catalyzed reactions are widely used for the functionalization of indoles, and these reactions proceed through the formation of palladium-indole complexes. rsc.orgmdpi.comsioc-journal.cn

Advanced Spectroscopic and Structural Elucidation of Sodium 3 1h Indol 3 Yl Acrylate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Tautomerism

High-resolution NMR spectroscopy is a powerful tool for elucidating the solution-state structure and dynamics of molecules. For Sodium 3-(1H-indol-3-yl)acrylate, ¹H and ¹³C NMR spectra would provide significant insights into its conformational preferences and the potential for tautomerism in the indole (B1671886) ring.

In the absence of direct experimental spectra for the sodium salt, the analysis can be initiated by examining the data for 3-(1H-indol-3-yl)acrylic acid. The deprotonation of the carboxylic acid to form the sodium carboxylate is expected to induce notable changes in the chemical shifts of nearby protons and carbons. Specifically, the α- and β-protons of the acrylate (B77674) moiety would experience a shift, typically to a lower field (higher ppm) due to the increased electron density at the carboxylate group.

¹H NMR: The spectrum of the parent acid in a solvent like DMSO-d₆ would show characteristic signals for the indole ring protons, the vinyl protons of the acrylate group, and the acidic proton of the carboxylic acid. Upon formation of the sodium salt, the acidic proton signal would disappear. The vinyl protons, being in conjugation with the carboxylate, would be particularly sensitive to the change in the electronic environment.

¹³C NMR: Similarly, the ¹³C NMR spectrum would reveal changes in the chemical shifts of the carboxylate carbon, which would shift significantly downfield upon deprotonation. The carbons of the vinyl group and the indole ring would also be affected, providing a detailed electronic picture of the molecule.

Conformational analysis, particularly around the C-C single bond connecting the indole ring and the acrylate group, can be investigated using Nuclear Overhauser Effect (NOE) experiments. These experiments would reveal through-space interactions between protons, helping to determine the preferred orientation of the acrylate side chain relative to the indole ring.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for 3-(1H-indol-3-yl)acrylic acid

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Indole NH | ~11.0 | br s |

| H-2 | ~7.2 | s |

| H-4 | ~7.5 | d |

| H-5 | ~7.0 | t |

| H-6 | ~7.1 | t |

| H-7 | ~7.4 | d |

| α-CH | ~6.3 | d |

| β-CH | ~7.7 | d |

| COOH | ~12.2 | br s |

Note: These are approximate values based on typical ranges for similar compounds and would be expected to shift upon formation of the sodium salt.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization and Hydrogen Bonding Networks

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding.

For this compound, the most significant changes in the vibrational spectra compared to its parent acid would be observed in the region of the carboxyl group vibrations.

FT-IR Spectroscopy: In the solid-state FT-IR spectrum of 3-(1H-indol-3-yl)acrylic acid, a broad absorption band characteristic of the O-H stretching of a carboxylic acid dimer would be expected in the 2500-3300 cm⁻¹ region. A sharp C=O stretching vibration would appear around 1700-1680 cm⁻¹. Upon conversion to the sodium salt, the broad O-H band would disappear, and the C=O stretching band would be replaced by two distinct bands corresponding to the asymmetric (νₐ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations of the carboxylate group, typically found around 1610-1550 cm⁻¹ and 1440-1360 cm⁻¹, respectively. The N-H stretching vibration of the indole ring would be observed around 3400-3300 cm⁻¹, and its position could be influenced by hydrogen bonding interactions in the solid state.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The C=C stretching of the acrylate moiety and the breathing modes of the indole ring would be prominent in the Raman spectrum. Changes in these vibrations upon salt formation would reflect the altered electronic distribution within the conjugated system.

Theoretical calculations, such as Density Functional Theory (DFT), can be employed to simulate the vibrational spectra and aid in the assignment of experimental bands. nih.gov Such calculations on indole-3-acetic acid have demonstrated good agreement with experimental data and can be extended to the acrylic acid derivative. nih.gov

Interactive Data Table: Characteristic IR Bands for Carboxylic Acid and Carboxylate

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Expected in 3-(1H-indol-3-yl)acrylic acid | Expected in this compound |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | Yes | No |

| Carboxylic Acid | C=O stretch | 1760-1690 | Yes | No |

| Carboxylate | Asymmetric COO⁻ stretch | 1610-1550 | No | Yes |

| Carboxylate | Symmetric COO⁻ stretch | 1440-1360 | No | Yes |

| Indole | N-H stretch | 3500-3300 | Yes | Yes |

High-Resolution Mass Spectrometry (HRMS) for Elucidation of Fragmentation Pathways and Isomeric Distinctions

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the exact mass of a molecule and, consequently, its elemental composition. Tandem mass spectrometry (MS/MS) experiments further allow for the elucidation of fragmentation pathways, providing valuable structural information.

For this compound, electrospray ionization (ESI) would be the preferred ionization method. In negative ion mode, the spectrum would show the deprotonated molecule, [M-H]⁻, corresponding to the 3-(1H-indol-3-yl)acrylate anion. In positive ion mode, the sodiated molecule, [M+Na]⁺, would be observed.

The fragmentation of the 3-(1H-indol-3-yl)acrylate anion would likely proceed through decarboxylation (loss of CO₂), a common fragmentation pathway for carboxylates. This would result in a prominent fragment ion. Further fragmentation of the indole moiety would lead to characteristic losses, such as the loss of HCN. Analysis of the fragmentation pattern of the parent acid, indole-3-acrylic acid, has shown characteristic ions that can be used to identify the core structure. nih.gov

Interactive Data Table: Predicted Key Mass Fragments for 3-(1H-indol-3-yl)acrylic acid

| m/z | Proposed Fragment |

| 187.06 | [M]⁺ |

| 170.06 | [M - OH]⁺ |

| 146.06 | [M - COOH]⁺ |

| 144.08 | [M - COOH - H₂]⁺ |

| 118.07 | [Indole moiety]⁺ |

Data derived from mass spectral data for indole-3-acrylic acid. nih.gov

X-ray Diffraction Crystallography for Solid-State Structure Determination and Supramolecular Interactions

X-ray diffraction crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not available, the structure of a closely related compound, (E)-Methyl 3-(1H-indol-3-yl)acrylate, has been reported. This structure provides a solid foundation for understanding the molecular geometry and potential supramolecular interactions in the solid state.

In the methyl ester, the indole and methyl acrylate planes are nearly coplanar, which is expected for a conjugated system. In the crystal packing, molecules are linked by N-H···π interactions, forming chains. Weak intermolecular C-H···O hydrogen bonds further stabilize the crystal structure.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Probing Electronic Transitions and Energy Transfer

UV-Visible absorption and fluorescence spectroscopy are used to study the electronic transitions within a molecule. The indole chromophore is known for its characteristic absorption and fluorescence properties.

UV-Vis Absorption: The UV-Vis spectrum of 3-(1H-indol-3-yl)acrylic acid is expected to show absorption bands characteristic of the indole ring, typically around 220 nm and 280 nm. researchgate.net The conjugation of the acrylic acid moiety with the indole ring is likely to cause a red-shift (bathochromic shift) of the long-wavelength absorption band compared to indole itself. Upon deprotonation to form the sodium salt in solution, a further slight red-shift may be observed due to the increased electron-donating ability of the carboxylate group. The absorption spectrum of indole-3-acetic acid, a related compound, shows two main absorption maxima. nih.gov

Fluorescence Spectroscopy: Indole and its derivatives are typically fluorescent. When excited at its absorption maximum (around 280 nm), 3-(1H-indol-3-yl)acrylic acid is expected to exhibit fluorescence with an emission maximum in the range of 340-360 nm. nih.gov The fluorescence quantum yield and lifetime would be sensitive to the molecular environment, including the polarity of the solvent and the presence of quenchers. The formation of the sodium salt is not expected to dramatically alter the fluorescence properties, as the primary fluorophore is the indole ring. However, changes in aggregation state in solution could influence the emission characteristics.

Interactive Data Table: Electronic Transitions of Indole Derivatives

| Compound | Absorption Maxima (nm) | Emission Maximum (nm) |

| Indole | ~274 | ~332 |

| Indole-3-acetic acid | ~220, ~280 | ~360 |

| 3-(1H-indol-3-yl)acrylic acid | Expected ~225, ~285 | Expected ~350-370 |

Data for indole and indole-3-acetic acid are from experimental sources. nih.govaatbio.com Data for 3-(1H-indol-3-yl)acrylic acid are estimated based on structural similarity.

Circular Dichroism (CD) Spectroscopy for Chirality Assignment in Derivatized Analogs

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. Since this compound is itself achiral, it will not exhibit a CD spectrum. However, this technique would be invaluable for the stereochemical analysis of chiral derivatives of this compound.

Should chiral centers be introduced into the molecule, for example, by derivatization of the acrylic acid moiety or substitution on the indole ring, CD spectroscopy could be used to:

Assign Absolute Configuration: By comparing the experimental CD spectrum with that predicted by quantum chemical calculations for different enantiomers, the absolute configuration of the chiral derivative could be determined.

Study Conformational Changes: The CD spectrum is highly sensitive to the conformation of a molecule. Changes in the CD signal upon binding to a biological macromolecule, for instance, could provide information about conformational changes that occur during the interaction.

Monitor Chiral Purity: CD spectroscopy can be used as a sensitive method to determine the enantiomeric excess of a chiral sample.

The application of CD spectroscopy would therefore be a crucial step in the development and characterization of any new chiral analogs of this compound.

Theoretical and Computational Chemistry Studies of Sodium 3 1h Indol 3 Yl Acrylate

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure, Bonding, and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, bonding characteristics, and reactivity of molecules like 3-(1H-indol-3-yl)acrylic acid. These methods provide insights into the distribution of electrons, the nature of chemical bonds, and the regions of the molecule most susceptible to chemical attack.

Reactivity Prediction: The reactivity of the molecule can be predicted by analyzing various calculated parameters. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this regard. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability.

Molecular Electrostatic Potential (MEP) maps are another valuable tool. researchgate.net These maps visualize the electrostatic potential on the molecule's surface, indicating electron-rich (negative potential) and electron-poor (positive potential) regions. For 3-(1H-indol-3-yl)acrylic acid, the MEP would likely show negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the indole (B1671886) ring, suggesting these are sites for electrophilic attack. Conversely, the hydrogen atoms of the carboxylic acid and N-H group would exhibit positive potential, marking them as sites for nucleophilic attack.

Natural Bond Orbital (NBO) analysis can be used to study charge transfer and intramolecular interactions, such as hydrogen bonding. researchgate.net These interactions play a significant role in stabilizing the molecular structure.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For Sodium 3-(1H-indol-3-yl)acrylate, MD simulations can reveal its conformational flexibility and how it interacts with solvent molecules, typically water.

Conformational Landscapes: While the indole ring is rigid, the acrylic acid side chain has rotational freedom around the single bonds. MD simulations can explore the potential energy surface to identify stable conformations of the molecule. This is crucial for understanding how the molecule might orient itself when interacting with biological targets or other molecules. For similar molecules like indole-3-acetic acid, conformational analysis has shown that the orientation of the carboxylic acid moiety relative to the indole ring is a key structural feature. nih.gov

Solvent Interactions: In an aqueous environment, water molecules will form hydrogen bonds with the polar groups of this compound, specifically the carboxylate group and the N-H group of the indole ring. MD simulations can characterize these interactions in detail, including the number and lifetime of hydrogen bonds. The solvation shell of water molecules around the compound influences its solubility and can affect its reactivity and biological availability. Studies on similar molecules like poly(acrylic acid) have demonstrated the importance of hydrogen bonding with water and the screening effect of counter-ions (like sodium) on the polymer's conformation. rsc.orgwhiterose.ac.uk

Molecular Docking and Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights into Biological Interactions (Non-Clinical)

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies can be used to predict its binding mode to various protein targets. For instance, derivatives of indole-3-acrylic acid have been docked into the active sites of enzymes like tubulin and alpha-amylase to understand their inhibitory mechanisms. caymanchem.comresearchgate.net These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's binding pocket. The indole ring often participates in hydrophobic or π-stacking interactions, while the carboxylate group can form hydrogen bonds or salt bridges.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. For indole derivatives, QSAR studies have been employed to predict their antibacterial, antioxidant, and enzyme inhibitory activities. journal-jop.orgnih.govresearchgate.netnih.govmdpi.com These models use various molecular descriptors, such as electronic, steric, and lipophilic parameters, to build a predictive model. For example, a QSAR study on indole derivatives as antibacterial agents highlighted the importance of electronic parameters like electronic energy and dipole moment for their activity. journal-jop.org Such models can guide the design of new, more potent derivatives of this compound by identifying the key structural features that contribute to a specific biological effect.

Computational Mechanistic Studies of Organic Transformations Involving the Compound

Computational chemistry can be used to investigate the mechanisms of chemical reactions involving 3-(1H-indol-3-yl)acrylic acid. This involves calculating the energies of reactants, transition states, and products to determine the most likely reaction pathway.

For example, the synthesis of 3-(1H-indol-3-yl)propionic acid from indole and salts of acrylic acid has been studied, and computational methods could elucidate the mechanism of this reaction. acs.org Similarly, the base-catalyzed conjugate addition of thiols to indole acrylic acids has been reported, and a computational study could provide insights into the transition state of the Michael addition step and the subsequent decarboxylation. researchgate.net Such studies would typically involve locating the transition state structures and calculating the activation energies for different possible pathways, thereby explaining the observed regioselectivity and stereoselectivity of the reaction.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods, particularly DFT, can be used to predict various spectroscopic properties of 3-(1H-indol-3-yl)acrylic acid, which can then be compared with experimental spectra for validation.

Vibrational Spectroscopy (FT-IR and Raman): The vibrational frequencies of the molecule can be calculated and compared with experimental FT-IR and Raman spectra. researchgate.net This comparison helps in the assignment of the observed spectral bands to specific vibrational modes of the molecule. For the closely related indole-3-acetic acid, theoretical calculations at the B3LYP/6-31G** level have been shown to be in good agreement with experimental IR and Raman spectra. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of the molecule. researchgate.net The calculated excitation energies and oscillator strengths can be compared with the experimental absorption maxima. The absorption spectra of indole-3-acetic acid and its derivatives have been studied, and the observed bands are typically assigned to π-π* transitions within the indole ring system. nih.gov

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C NMR can also be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculated shifts, when compared with experimental data, can aid in the structural elucidation of the molecule and its derivatives. spectrabase.com

Table of Predicted vs. Experimental Spectroscopic Data for 3-(1H-indol-3-yl)acrylic acid and related compounds: Note: This table is illustrative and compiles typical data from computational and experimental studies on indole acrylic acid and its derivatives. Specific values can vary based on the computational method, basis set, and experimental conditions.

| Spectroscopic Technique | Parameter | Predicted Value Range | Experimental Value Range |

| FT-IR | N-H stretch | 3400-3500 cm⁻¹ | ~3400 cm⁻¹ |

| C=O stretch | 1650-1700 cm⁻¹ | ~1680 cm⁻¹ | |

| C=C stretch (alkene) | 1600-1650 cm⁻¹ | ~1620 cm⁻¹ | |

| UV-Vis | λmax 1 | 270-290 nm | ~280 nm |

| λmax 2 | 210-230 nm | ~220 nm | |

| ¹H NMR | N-H proton | 11.0-12.0 ppm | ~11.8 ppm |

| Carboxylic acid proton | 12.0-13.0 ppm | ~12.2 ppm | |

| Vinyl protons | 6.0-8.0 ppm | ~6.3, 7.8 ppm | |

| ¹³C NMR | Carbonyl carbon | 168-175 ppm | ~171 ppm |

| Indole carbons | 100-140 ppm | 102-137 ppm |

Investigation of Biological Activities and Underlying Mechanisms Non Clinical Focus

In Vitro Enzymatic Modulation and Inhibitory Kinetics Studies

The indole (B1671886) nucleus is a prevalent scaffold in molecules that modulate enzyme activity. While specific enzymatic inhibition studies on Sodium 3-(1H-indol-3-yl)acrylate are not extensively documented, research on structurally similar indole derivatives provides insights into its potential enzymatic targets.

Derivatives of indole-3-acrylic acid, such as trans-indole-3-acrylamide derivatives, have been synthesized and evaluated as inhibitors of tubulin polymerization. nih.gov One particular derivative, (E)-3-(1H-Indol-3-yl)-N-(2,4,6-trimethoxyphenyl)acrylamide, demonstrated significant antiproliferative activity against cancer cell lines, with a moderate inhibitory effect on tubulin polymerization (IC50 = 17 μM). nih.gov Docking simulations further suggested that this compound binds to the colchicine (B1669291) site of tubulin, thereby disrupting microtubule dynamics. nih.gov

Furthermore, certain maleimide (B117702) derivatives of tris(1H-indol-3-yl)methylium salts have been proposed to suppress various microbial enzymes, which could contribute to their antibacterial properties. nih.gov Although these are more complex molecules, they share the core indole structure, suggesting a potential for simpler indole acrylates to interact with microbial enzymatic pathways.

| Compound Class | Target Enzyme/Process | Observed Effect | Reference |

| trans-indole-3-acrylamide derivatives | Tubulin Polymerization | Inhibition (IC50 = 17 μM for compound 3e) | nih.gov |

| Maleimide derivatives of tris(1H-indol-3-yl)methylium salts | Microbial Enzymes | Proposed Suppression | nih.gov |

Cellular Assays for Mechanistic Pathway Elucidation in Prokaryotic and Eukaryotic Cell Lines

Cellular assays have been instrumental in elucidating the mechanisms through which indole compounds exert their biological effects.

Indole derivatives are recognized as important signaling molecules that can interact with various cellular receptors. Indole-3-acrylic acid, the parent compound of this compound, is a metabolite produced by commensal bacteria from tryptophan. nih.gov This and other tryptophan metabolites, such as indole 3-propionate and indole-3-aldehyde, are known to activate the pregnane (B1235032) X receptor (PXR) and the aryl hydrocarbon receptor (AhR). nih.gov These receptors are crucial in regulating intestinal barrier function and immune responses.

In addition to these, other indole derivatives have been explored for their receptor binding capabilities. For instance, certain 1-benzenesulfonyl-1H-indoles have been identified as agonists for the 5-HT6 receptor, highlighting the versatility of the indole scaffold in interacting with diverse receptor types. nih.gov

Exposure of cells to indole derivatives can lead to significant alterations in gene and protein expression profiles. Indoleacrylic acid has been shown to upregulate genes that support epithelial function, which is consistent with its role in enhancing the intestinal barrier. researchgate.net

A proteomics study on a related synthetic indole derivative, 3Z-3-[(1H-pyrrol-2-yl)-methylidene]-1-(1-piperidinylmethyl)-1,3-2H-indol-2-one (Z24), revealed significant changes in the expression of 22 proteins in the liver and 11 in the plasma of rats. These proteins are involved in critical metabolic pathways, including carbohydrate, lipid, and amino acid metabolism, as well as energy metabolism and biotransformation. The study indicated that the compound induced hepatotoxicity by inhibiting key metabolic processes, leading to mitochondrial dysfunction and apoptosis. chula.ac.th While this study focused on a different indole derivative, it underscores the potential for such compounds to induce widespread changes in the proteome.

The cellular uptake and distribution of indole compounds are critical determinants of their biological activity. While specific studies on this compound are limited, research on the related compound indole-3-carbinol (B1674136) (I3C) provides valuable insights. A study in mice showed that orally administered I3C is rapidly absorbed and distributed to various tissues, with the highest concentrations being detected in the liver. nih.gov This suggests that the liver is a primary site for the metabolism of such indole compounds. The study also identified several acid condensation and oxidative metabolites of I3C in plasma and tissues. nih.gov

In Vivo Animal Model Studies for Mechanistic Pathway Exploration and Biomarker Identification

In vivo animal models are essential for understanding the systemic effects and pharmacokinetic properties of compounds.

Pharmacokinetic studies on indole derivatives have begun to map their journey through the body. The aforementioned study on indole-3-carbinol (I3C) in mice revealed rapid absorption, distribution, and elimination from plasma and tissues. nih.gov I3C itself was cleared from the plasma within an hour, while its metabolites, such as 3,3'-diindolylmethane (B526164) (DIM), persisted for a longer duration. nih.gov

In a study involving tris(1H-indol-3-yl)methylium salts, another class of indole derivatives, the acute toxicity was evaluated in mice, and key indicators such as the LD50 and LD10 were determined. nih.gov For one of the compounds, the lethal dose causing death in over 50% of the animals was in the range of 26 to 30 mg/kg, with neurotoxicity being the cause of death at high doses. nih.gov

| Compound | Animal Model | Key Pharmacokinetic/Toxicology Findings | Reference |

| Indole-3-carbinol (I3C) | CD-1 Mice | Rapid absorption, distribution, and elimination. Highest concentration in the liver. | nih.gov |

| tris(1H-indol-3-yl)methylium salt (compound 1) | Mice | LD50 in the range of 26-30 mg/kg. | nih.gov |

Investigational Toxicology Studies in Animal Models Focused on Cellular and Molecular Mechanisms

Detailed toxicological studies in animal models focusing specifically on the cellular and molecular mechanisms of this compound are not extensively documented in publicly available literature. However, insights can be drawn from studies on related indole compounds and the broader class of acrylic acids.

Indole-3-carbinol, a related indole derivative, has been the subject of toxicological evaluation. Studies have shown that at high doses, it can induce sedation, ataxia, and in some cases, mortality in rats. The nervous system has been identified as a target organ for its toxic effects. nih.gov Furthermore, indole-3-carbinol and its acidic condensation products are known agonists of the aryl hydrocarbon receptor (AhR), a transcription factor involved in the metabolism of xenobiotics and a mediator of toxic responses for certain compounds. nih.gov The genotoxic potential of indole-3-carbinol has been evaluated, with most studies indicating a lack of mutagenicity. However, under acidic conditions, such as those in the stomach, it can form products with mutagenic potential. nih.gov

In studies involving guinea pigs, administration of indole-3-carbinol led to clinical signs of intoxication including depression, trembling, and respiratory irregularities, with histopathological findings of interstitial pneumonia. nih.gov

Regarding the acrylate (B77674) moiety, studies on acrylic acid itself have identified dose-dependent effects. In rats, high doses of acrylic acid administered via gavage resulted in decreased food consumption and reduced body weight. epa.gov Inhalation studies in rats have shown respiratory irritation at high concentrations. epa.gov Developmental toxicity studies in rats and rabbits have indicated maternal toxicity at higher exposure levels, including reduced body weight. epa.gov It is important to note that these findings are for the parent acrylic acid and may not be directly extrapolated to this compound.

A study on the tryptophan metabolite, trans-indole-3-acrylic acid, a closely related compound, demonstrated its role in modulating inflammatory responses. In a co-culture model of primary mouse large intestinal spheroids and LPS-stimulated bone marrow-derived macrophages, trans-indole-3-acrylic acid at a concentration of 100 µM was found to increase the mRNA levels of mucin 2 (a key component of the intestinal mucus layer) and the anti-inflammatory cytokine IL-10. caymanchem.comcaymanchem.com Conversely, it decreased the mRNA levels of the pro-inflammatory cytokine TNF-α. caymanchem.comcaymanchem.com This suggests a potential mechanism of action at the cellular level involving the regulation of genes related to intestinal barrier function and inflammation. nih.gov

Structure-Activity Relationship (SAR) Studies for Elucidating Key Pharmacophores and Activity Modulators

While comprehensive structure-activity relationship (SAR) studies specifically centered on this compound are limited, research on related indole and acrylate derivatives provides valuable insights into the key pharmacophores and molecular features that modulate biological activity.

The indole scaffold is a well-established "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds. mdpi.com SAR studies on various indole derivatives have revealed that substitutions at different positions of the indole ring can significantly influence their biological effects, including anti-inflammatory, antimicrobial, and anticancer activities.

For instance, in a series of indole-acrylonitrile derivatives, modifications on the indole ring and the phenyl ring of the acrylonitrile (B1666552) moiety were explored to understand their impact on antitumor activity. The introduction of a methyl group at the N1 position of the indole ring generally led to compounds with equivalent or greater activity compared to their unsubstituted counterparts. mdpi.com Conversely, the addition of a bulkier acetyl or methylsulfonyl group at the same position resulted in varied or decreased activity. mdpi.com This highlights the importance of the substituent at the N1 position for modulating cytotoxic effects.

Furthermore, the substitution pattern on the phenyl ring attached to the acrylonitrile core also plays a crucial role. The presence of a dimethylamino group at the para-position of the phenyl ring in one of the 1-methyl-indole-acrylonitrile derivatives resulted in a compound with remarkable and potent antitumor activity against a range of cancer cell lines. mdpi.com

In another study focusing on indolyl-acrylamides as antibacterial agents, SAR analysis demonstrated the importance of the substituents on the acrylamide (B121943) moiety. The nature and position of these substituents were found to be critical for activity against multidrug-resistant bacteria. nih.gov

Research on 1H-indole-1-carboxylic acid aryl esters as antifouling agents revealed that the electronic properties of the substituents on the aryl ester portion significantly affected their biological activity. Compounds with electron-withdrawing groups, such as chlorine, exhibited greater bioactivity than those with electron-donating groups. researchgate.net This was attributed to the enhanced lipophilicity and potential for stronger binding to biological targets. researchgate.net

The table below summarizes key findings from SAR studies on related indole derivatives, which can help infer the potential impact of structural modifications on the biological activity of this compound.

| Compound Series | Key Structural Feature | Impact on Biological Activity | Reference |

| Indole-acrylonitrile derivatives | N1-methylation of the indole ring | Generally maintained or increased antitumor activity | mdpi.com |

| Indole-acrylonitrile derivatives | N1-acetylation/methanesulfonylation | Varied or decreased antitumor activity | mdpi.com |

| Indole-acrylonitrile derivatives | p-Dimethylamino substitution on the phenyl ring | Potent and broad-spectrum antitumor activity | mdpi.com |

| 1H-indole-1-carboxylic acid aryl esters | Electron-withdrawing groups on the aryl ester | Enhanced antifouling activity | researchgate.net |

Potential as Chemical Probes for Dissecting Biological Processes

The intrinsic properties of the indole ring and the conjugated system of the acrylate moiety in this compound make it and its parent acid, trans-indole-3-acrylic acid, valuable tools as chemical probes for investigating specific biological processes at the molecular level.

A significant application of trans-indole-3-acrylic acid is its use as a reactive chromophoric probe to study the allosteric regulation and conformational changes of enzymes. Specifically, it has been employed to investigate the α and β subunit conformational changes within the tryptophan synthase complex from Salmonella typhimurium. caymanchem.comcaymanchem.comadipogen.com The binding of this chromophoric analog of the natural substrate, L-tryptophan, allows researchers to monitor changes in the enzyme's active site and understand the intricate mechanisms of substrate channeling and allosteric communication between the subunits. caymanchem.com

The indole moiety itself is a key structural feature that can be exploited for developing probes. Its fluorescent properties and ability to participate in specific molecular interactions make it a useful component in the design of ligands for various receptors. For example, indole derivatives have been synthesized and studied as ligands for serotonin (B10506) receptors, which are crucial in a multitude of physiological functions. mdpi.com

Furthermore, the acrylate portion of the molecule can act as a Michael acceptor, allowing for potential covalent interactions with nucleophilic residues (such as cysteine) in proteins. This reactivity can be harnessed to design activity-based probes for identifying and characterizing specific enzyme classes, such as certain proteases or metabolic enzymes.

The table below outlines the potential applications of this compound and its related acid form as chemical probes.

| Probe Application | Biological Process Investigated | Mechanism of Probing | Reference |

| Chromophoric Probe | Enzyme kinetics and allostery (e.g., Tryptophan Synthase) | Monitoring conformational changes via spectroscopic methods upon binding to the active site. | caymanchem.comcaymanchem.comadipogen.com |

| Fluorescent Ligand | Receptor binding and function (e.g., Serotonin Receptors) | Utilizing the intrinsic fluorescence of the indole ring to study ligand-receptor interactions. | mdpi.com |

| Activity-Based Probe | Enzyme identification and profiling | Covalent modification of active site residues (e.g., cysteine) via Michael addition. | Inferred from chemical properties |

Analytical Methodologies for Detection and Quantification of Sodium 3 1h Indol 3 Yl Acrylate

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are indispensable tools for the assessment of purity and the separation of Sodium 3-(1H-indol-3-yl)acrylate from related substances and impurities. These techniques offer high resolution and sensitivity, making them ideal for quality control and analytical characterization.

The separation in HPLC and UPLC is typically achieved on a reversed-phase column, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. UPLC, with its use of smaller particle-sized columns (sub-2 µm), provides faster analysis times, higher resolution, and improved sensitivity compared to traditional HPLC.

For the analysis of indole-containing compounds like indole-3-acetic acid (IAA), a structurally similar compound, HPLC methods have been well-established. researchgate.net These methods often utilize a C18 column with a mobile phase gradient of acetonitrile and water containing 0.1% formic acid. Detection is commonly performed using a UV detector, as the indole (B1671886) ring exhibits strong absorbance in the UV region, typically around 280 nm. These established methods for related compounds provide a strong starting point for the development of a specific HPLC or UPLC method for this compound.

Table 1: Illustrative HPLC/UPLC Parameters for Analysis of Indole-Containing Compounds

| Parameter | HPLC for Indole-3-acetic acid | UPLC for Indole Derivatives |

|---|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm | Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm |

| Mobile Phase | A: 0.1% Formic acid in Water B: Acetonitrile | A: 0.1% Formic acid in Water B: Acetonitrile | | Gradient | 10-90% B in 20 min | 5-95% B in 5 min | | Flow Rate | 1.0 mL/min | 0.4 mL/min | | Detection | UV at 280 nm | UV at 280 nm | | Injection Volume | 20 µL | 2 µL |

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Trace Analysis and Metabolite Identification in Complex Matrices (Excluding human clinical samples)

For the detection of trace amounts of this compound and the identification of its potential metabolites in complex matrices such as environmental samples or in vitro experimental systems, hyphenated techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the methods of choice. These techniques combine the separation power of chromatography with the high selectivity and sensitivity of mass spectrometry.

LC-MS/MS is particularly well-suited for the analysis of polar and thermally labile compounds like this compound. The compound can be separated using reverse-phase LC and subsequently ionized, typically using electrospray ionization (ESI), before being detected by a tandem mass spectrometer. The use of multiple reaction monitoring (MRM) allows for highly selective and sensitive quantification. A sensitive LC-MS/MS method was developed for the quantification of indole-3-carbinol (B1674136) metabolites in plasma and urine, demonstrating the power of this technique for related compounds. nih.gov

GC-MS, on the other hand, is suitable for volatile and thermally stable compounds. nih.gov For non-volatile compounds like this compound, a derivatization step is often necessary to increase their volatility. Silylation is a common derivatization technique for compounds containing hydroxyl or carboxyl groups. Following derivatization, the analyte can be separated on a GC column and detected by a mass spectrometer. GC-MS analysis has been successfully used to identify indole-3-acetic acid. researchgate.net The combination of both LC-MS and GC-MS can provide a more comprehensive understanding of the metabolic profile of a compound. nih.govumich.edu

Table 2: Exemplary Mass Spectrometry Parameters for Indole Compound Analysis

| Parameter | LC-MS/MS for Indole-3-carbinol Metabolites | GC-MS for Indole-3-acetic acid |

|---|---|---|

| Ionization Mode | ESI Negative | Electron Ionization (EI) |

| Scan Type | Multiple Reaction Monitoring (MRM) | Full Scan / Selected Ion Monitoring (SIM) |

| Precursor Ion (m/z) | Specific to metabolite | Specific to derivatized IAA |

| Product Ion(s) (m/z) | Specific to metabolite | Characteristic fragment ions |

| Collision Energy | Optimized for each transition | N/A |

| Derivatization | Not typically required | Required (e.g., Silylation) |

Electrochemical Methods for Sensitive Detection and Redox Behavior Analysis

Electrochemical methods offer a sensitive and often cost-effective alternative for the detection of electroactive compounds like this compound. The indole moiety is known to be electrochemically active, meaning it can be oxidized or reduced at an electrode surface at a specific potential. This property can be exploited for quantitative analysis.

Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and amperometry can be employed. A modified electrode, for instance, a glassy carbon electrode modified with nanomaterials, can enhance the sensitivity and selectivity of the detection. iieta.org For example, a sensitive electrochemical method was developed for the detection of indole using a screen-printed carbon electrode modified with gold/iron-oxide composite nanoparticles. iaea.orgresearchgate.net Another study demonstrated the use of an electropolymerized film of indole-3-acetic acid on a glassy carbon electrode for the sensitive detection of nitrite. iieta.org These approaches could be adapted for the analysis of this compound, providing insights into its redox properties and enabling its sensitive quantification.

Spectrophotometric and Fluorimetric Techniques for Concentration Determination

Spectrophotometric and fluorimetric techniques are widely used for the quantification of compounds that absorb or emit light. The indole ring in this compound possesses characteristic ultraviolet (UV) absorbance, which can be utilized for its quantification using a spectrophotometer. The maximum absorbance wavelength (λmax) for indole derivatives is typically in the range of 270-290 nm. A simple and rapid spectrophotometric method for the determination of fluoride (B91410) ion was developed based on its interaction with an iron(III)-indole-3-acetic acid complex. researchgate.net

Fluorimetry, or fluorescence spectroscopy, can offer even higher sensitivity and selectivity for certain compounds. Indole and its derivatives are often naturally fluorescent. The excitation and emission wavelengths are specific to the molecule and its environment. A fluorometric method has been described for the kinetic assay of indole-3-acetic acid oxidase, showcasing the utility of fluorescence in studying reactions involving indole compounds. nih.gov The development of a fluorimetric assay for this compound would involve determining its optimal excitation and emission wavelengths and could provide a highly sensitive method for its quantification. researchgate.netnih.gov

Development of Bioanalytical Methods for Animal Tissues, Cell Lysates, and In Vitro Assay Samples

The development of robust bioanalytical methods is crucial for studying the behavior of this compound in biological systems. These methods must be capable of accurately measuring the compound in complex matrices such as animal tissues, cell lysates, and samples from in vitro assays, excluding human clinical samples. nih.gov

The development of such methods typically involves several key steps: sample preparation, analyte separation and detection, and method validation. Sample preparation is critical to remove interfering substances and concentrate the analyte. Techniques such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are commonly used.

LC-MS/MS is often the preferred technique for bioanalytical applications due to its high sensitivity, selectivity, and applicability to a wide range of compounds. The development of a bioanalytical method would involve optimizing the chromatographic conditions and mass spectrometric parameters for this compound. Method validation would be performed according to established guidelines to ensure accuracy, precision, selectivity, sensitivity, and stability.

Non Clinical Applications and Utilization of Sodium 3 1h Indol 3 Yl Acrylate

Applications in Materials Science and Polymer Chemistry: Monomer Synthesis and Polymerization Characteristics